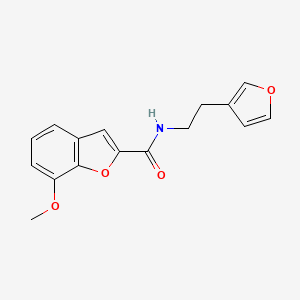
N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-(furan-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the amide group. Furan rings are aromatic and relatively stable, but can undergo reactions at the 2- and 5-positions . The amide group might participate in various reactions, such as hydrolysis or condensation .Scientific Research Applications
Analytical and Spectral Study
The research focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, highlighting their potential in antimicrobial activity. The study demonstrates the preparation of metal complexes with furan derivatives and their antibacterial activities against both gram-positive and gram-negative bacteria, suggesting their potential use in antimicrobial applications (Patel, 2020).
Efficient Synthesis of Benzofuran Derivatives
A three-component strategy is developed for synthesizing multifunctionalized benzofuran derivatives, showcasing an eco-friendly approach due to direct precipitation of products, avoiding tedious workup procedures. This methodology underlines the potential of benzofuran compounds in diverse chemical syntheses and their applications in creating complex molecular architectures (Ma et al., 2014).
Antiprotozoal Activities
A study on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan derivatives, reveals their strong antiprotozoal activities. These compounds exhibit significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities
Research on the synthesis of 1,2,4-Triazole Schiff base and amine derivatives, including furan-2-carbonyl compounds, showcases their antibacterial, antiurease, and antioxidant activities. The study evaluates the potential of these compounds in medical applications, particularly in addressing bacterial infections and oxidative stress (Sokmen et al., 2014).
Anticancer and Antiangiogenic Activities
A new series of 3-arylaminobenzofuran derivatives are evaluated for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. The compounds exhibit potent in vitro and in vivo antitumor activities, highlighting their potential in cancer therapy (Romagnoli et al., 2015).
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-4-2-3-12-9-14(21-15(12)13)16(18)17-7-5-11-6-8-20-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHXRVLYSDECJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
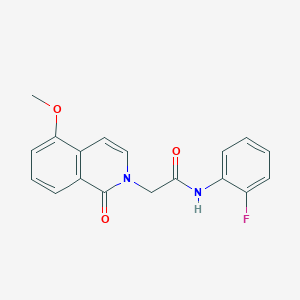
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)

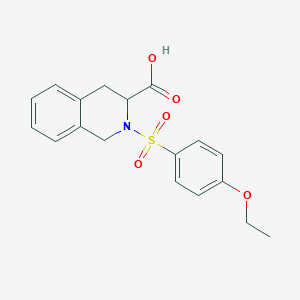
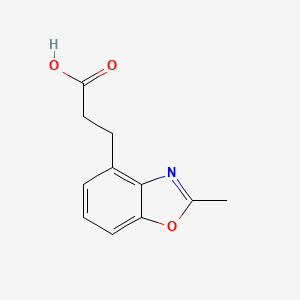
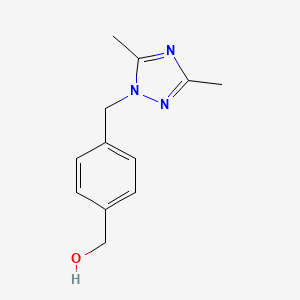

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
